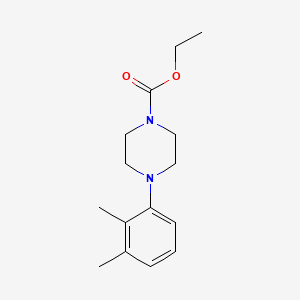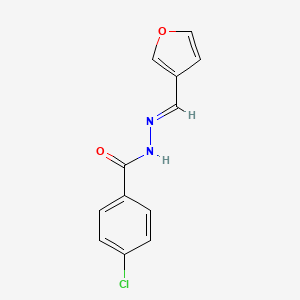
2-cyclohexyl-N-(2-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-N-(2-pyridinylmethyl)acetamide, also known as J147, is a synthetic compound that has shown promising results in scientific research as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound was first synthesized in 2011 by Schubert et al. and has since been studied extensively due to its potential therapeutic benefits.
作用機序
The exact mechanism of action of 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration. 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to increase the expression of genes involved in mitochondrial function and energy metabolism, which may help to protect neurons from damage. Additionally, 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to reduce the production of beta-amyloid, a protein that is believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to have a number of biochemical and physiological effects in animal studies. These include increased mitochondrial function, reduced inflammation, and increased production of proteins involved in neuronal growth and survival. Additionally, 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide in lab experiments is that it has been extensively studied and has shown promising results in animal models of neurodegenerative diseases. Additionally, 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has a relatively low toxicity profile and has been shown to be well-tolerated in animal studies. However, one limitation of using 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of natural compounds on the body.
将来の方向性
There are a number of potential future directions for research on 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide. One area of interest is the development of 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide derivatives that may have improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide and to determine its potential therapeutic benefits in humans. Finally, studies are needed to determine the optimal dosing and administration of 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide for the treatment of neurodegenerative diseases.
合成法
The synthesis of 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide involves the reaction of cyclohexanone with 2-pyridinecarboxaldehyde in the presence of sodium borohydride, followed by the reaction of the resulting product with acetic anhydride. The final product is then purified through column chromatography to obtain pure 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide.
科学的研究の応用
2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been extensively studied for its potential therapeutic benefits in treating neurodegenerative diseases. In animal studies, 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage. Additionally, 2-cyclohexyl-N-(2-pyridinylmethyl)acetamide has been shown to increase the production of proteins involved in neuronal growth and survival.
特性
IUPAC Name |
2-cyclohexyl-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(10-12-6-2-1-3-7-12)16-11-13-8-4-5-9-15-13/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHWNPOCXZIWMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(pyridin-2-ylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]acetyl}oxy)-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800941.png)

![2-ethyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5800955.png)
![4,6-dimethyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5800960.png)


![5-bromo-2-chloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5800979.png)
![2-methoxy-4-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5800995.png)
![ethyl 4-amino-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5801010.png)

![2-chloro-N'-[(2-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5801018.png)


